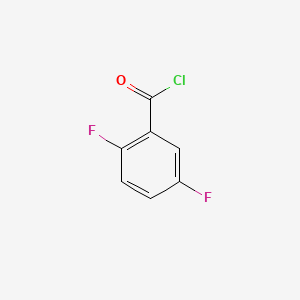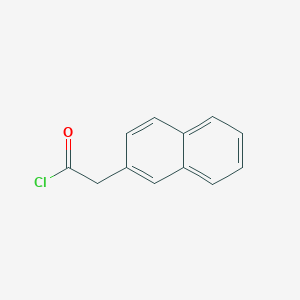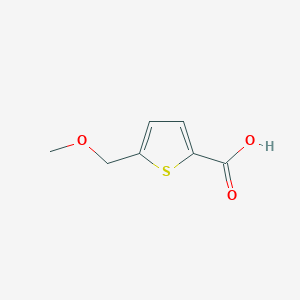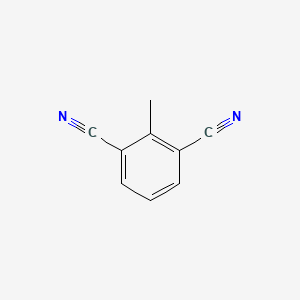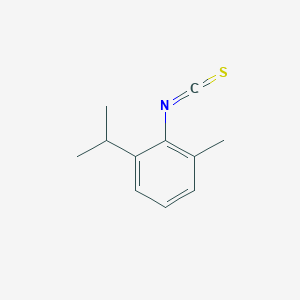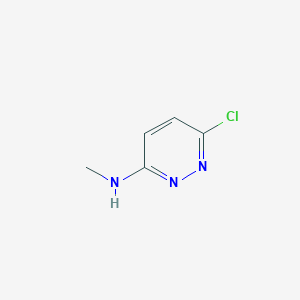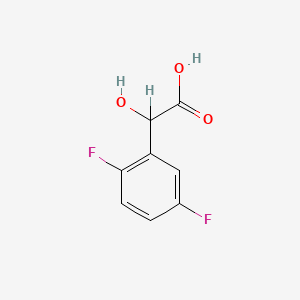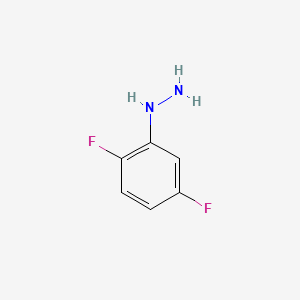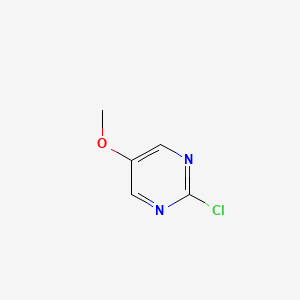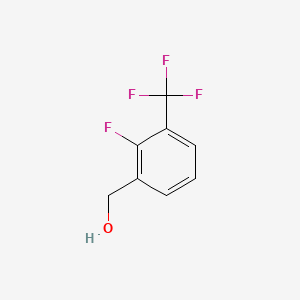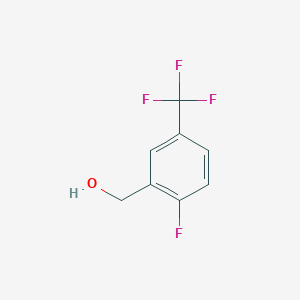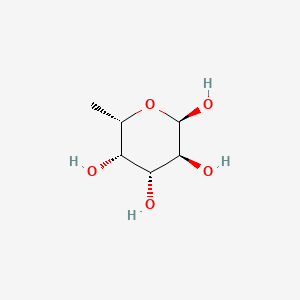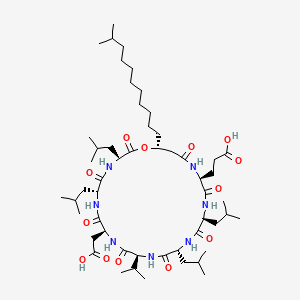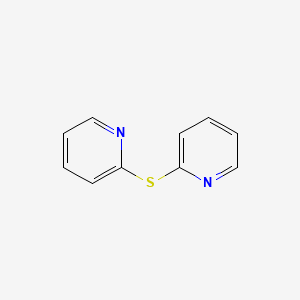
2,2'-硫代吡啶
概述
描述
2,2’-Thiodipyridine, often abbreviated as TDP, is a sulfur-containing heterocyclic compound with the formula C10H8N2S . It mediates inter-unit disulfide cross-linking and interacts with carbon nucleophiles to yield thiopyridyl derivatives .
Molecular Structure Analysis
The molecular formula of 2,2’-Thiodipyridine is C10H8N2S . Its molecular weight is 188.249 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,2’-Thiodipyridine interacts with carbon nucleophiles to yield thiopyridyl derivatives . It can be used as a chelate ligand for copper or zinc ions . It also binds to epidermal growth factor (EGF) and other molecules with a hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 2,2’-Thiodipyridine is 188.249 . It’s a solid substance with a melting point of 56-58 °C . It should be stored at a temperature between 2-8°C .科学研究应用
分子电子学
- 构象转换和整流行为:Derosa、Guda 和 Seminario (2003) 的研究表明,3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶分子可用于电荷诱导的构象转换和整流行为,表明在由外部场或偏置电压控制的存储器件和纳米致动器中的应用 (Derosa, Guda, & Seminario, 2003).
材料科学
- 在材料科学中的合成和应用:Husson 和 Knorr (2012) 综述了 2,2′:6′,2″-联吡啶的合成和应用,这些联吡啶用噻吩环官能化,突出了它们在太阳能电池和大分子科学中的用途 (Husson & Knorr, 2012).
- 催化应用:Winter、Newkome 和 Schubert (2011) 探讨了联吡啶及其过渡金属配合物在催化中的用途,这与人工光合作用、生化和有机转化以及聚合反应有关 (Winter, Newkome, & Schubert, 2011).
抗菌研究
- 潜在的抗菌药物:Koszelewski 等人 (2021) 对 2-氨基-4-芳基-3,5-二腈-6-硫代吡啶进行了研究,突出了它们作为针对各种革兰氏染色细菌的抗菌药物的潜力,展示了它们的生物活性的结构依赖性 (Koszelewski et al., 2021).
合成和表征
- 2-吡啶酮的合成:Parmar 和 Bhatt (2020) 讨论了通过芳香亲核取代将 2-硫代吡啶转化为 2-吡啶酮,表明了 2-硫代吡啶在有机合成中的多功能性 (Parmar & Bhatt, 2020).
配位聚合物
- 铀酰配位聚合物:Thangavelu、Butcher 和 Cahill (2015) 探讨了 N 供体位阻对铀酰噻吩二羧酸配位聚合物配位环境的作用,揭示了它们的晶体结构和发光特性的见解 (Thangavelu, Butcher, & Cahill, 2015).
安全和危害
2,2’-Thiodipyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s toxic if swallowed or in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .
属性
IUPAC Name |
2-pyridin-2-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNZOSCOWGGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334554 | |
| Record name | 2,2'-Thiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Thiodipyridine | |
CAS RN |
4262-06-0 | |
| Record name | 2,2'-Thiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


